molecular formula C8H11ClN2O B4582804 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE

2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE

Cat. No.: B4582804
M. Wt: 186.64 g/mol
InChI Key: MEOSTJKUDFUYHH-UHFFFAOYSA-N
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Description

2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE typically involves the chlorination of a precursor compound. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Safety measures would be critical due to the use of chlorinating agents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE can be substituted by various nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-ethanol or 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-ethanethiol.

    Oxidation: Formation of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol.

Scientific Research Applications

Chemistry

In chemistry, 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-1-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-1-ETHANONE
  • 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)-1-ETHANONE

Uniqueness

What sets 2-CHLORO-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ETHANONE apart is its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure may also impart distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-11-5-7(6(2)10-11)8(12)4-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOSTJKUDFUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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